9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule. It features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, and is functionalized with various substituents, including a thiazolidinone moiety and an amino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of the carbonyl groups would produce the corresponding alcohols .
Scientific Research Applications
9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole derivatives: Possess various biological activities such as antiviral and anticancer properties.
Uniqueness
What sets 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C27H30N4O3S2 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N4O3S2/c1-18(2)34-16-8-13-28-23-21(25(32)30-14-7-9-19(3)24(30)29-23)17-22-26(33)31(27(35)36-22)15-12-20-10-5-4-6-11-20/h4-7,9-11,14,17-18,28H,8,12-13,15-16H2,1-3H3/b22-17- |
InChI Key |
VMTBJYSKZJGLSL-XLNRJJMWSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCOC(C)C |
Origin of Product |
United States |
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